FXIa-IN-7

Description

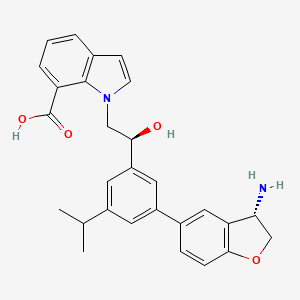

Structure

3D Structure

Properties

IUPAC Name |

1-[(2S)-2-[3-[(3S)-3-amino-2,3-dihydro-1-benzofuran-5-yl]-5-propan-2-ylphenyl]-2-hydroxyethyl]indole-7-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N2O4/c1-16(2)19-10-20(18-6-7-26-23(13-18)24(29)15-34-26)12-21(11-19)25(31)14-30-9-8-17-4-3-5-22(27(17)30)28(32)33/h3-13,16,24-25,31H,14-15,29H2,1-2H3,(H,32,33)/t24-,25-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOERAAJVARXHDP-JWQCQUIFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1)C2=CC3=C(C=C2)OCC3N)C(CN4C=CC5=C4C(=CC=C5)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC(=CC(=C1)C2=CC3=C(C=C2)OC[C@H]3N)[C@@H](CN4C=CC5=C4C(=CC=C5)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of Factor XIa Inhibitors: A Technical Guide

Introduction

Factor XIa (FXIa) has emerged as a compelling target for the development of novel anticoagulants.[1][2] Its position in the intrinsic pathway of the coagulation cascade, contributing significantly to thrombus formation with a lesser role in hemostasis, presents a promising therapeutic window for preventing thrombosis with a reduced risk of bleeding complications.[1][3] This technical guide provides an in-depth exploration of the mechanism of action of FXIa inhibitors, intended for researchers, scientists, and drug development professionals. While specific data for a compound designated "FXIa-IN-7" is not publicly available, this document outlines the foundational principles and experimental methodologies relevant to the characterization of any FXIa inhibitor.

The Role of FXIa in the Coagulation Cascade

The coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a fibrin clot. It is traditionally divided into the intrinsic (contact activation) and extrinsic (tissue factor) pathways, which converge on a common pathway.

-

Intrinsic Pathway Activation: The intrinsic pathway is initiated when factor XII (FXII) comes into contact with a negatively charged surface, leading to its activation to FXIIa.[4] FXIIa then activates factor XI (FXI) to FXIa.[1][4]

-

FXIa's Key Function: FXIa, a serine protease, plays a crucial role in amplifying the coagulation signal by activating factor IX (FIX) to FIXa.[1][5]

-

Thrombin Generation: FIXa, in complex with its cofactor factor VIIIa, forms the "tenase" complex, which potently activates factor X (FX) to FXa.[6][7] FXa then converts prothrombin to thrombin, the central enzyme in coagulation, which cleaves fibrinogen to fibrin, leading to clot formation.[6] Thrombin also mediates a feedback activation of FXI, further amplifying its own generation.[3][5]

General Mechanisms of FXIa Inhibition

FXIa inhibitors can be broadly categorized based on their mechanism of action, primarily targeting the enzymatic activity of FXIa.

-

Active Site Inhibition: Many small molecule inhibitors are designed to directly bind to the active site of FXIa, preventing its interaction with its natural substrate, FIX.[1] These are often competitive inhibitors.

-

Allosteric Inhibition: Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency.

-

Antibody-Mediated Inhibition: Monoclonal antibodies can be developed to bind to specific epitopes on FXIa, thereby sterically hindering substrate binding or inducing conformational changes that inactivate the enzyme.[8]

-

Antisense Oligonucleotides (ASOs): ASOs are designed to reduce the synthesis of FXI in the liver, thereby lowering the circulating levels of the zymogen and, consequently, the amount of FXIa that can be generated.[3]

Quantitative Analysis of FXIa Inhibitors

The potency and selectivity of FXIa inhibitors are determined through various quantitative assays. The following table summarizes representative data for different classes of FXIa inhibitors found in the literature.

| Inhibitor Class | Representative Inhibitor | Target | Assay Type | IC50 | Ki | Selectivity Profile | Reference |

| Peptidomimetic | Compound 21 | Human FXIa | Enzymatic | - | 4.7 µM | Thrombin (13.87 µM), Trypsin (0.062 µM), Plasma Kallikrein (0.32 µM) | [1] |

| Peptidomimetic | Compound 22 | Human FXIa | Enzymatic | - | 3.37 µM | - | [1] |

| Boronic Acid Ester | Compound 7 | FXIa | Enzymatic | 7.3 µM | - | Thrombin (30.8 µM), FXa (175.4 µM), Trypsin (20.3 µM) | [1] |

| Boronic Acid Ester | Compound 8 | FXIa | Enzymatic | 1.4 µM | - | Thrombin (12.3 µM), FXa (43.6 µM) | [1] |

| Kunitz-type Inhibitor | Fasxiator | FXIa | Enzymatic | 1.5 µM | 20.2 nM (KD) | - | [1] |

| Monoclonal Antibody | DEF | FXIa | Thrombin Generation | - | - | Specific for FXIa over zymogen and related proteases | [8] |

| Corn Trypsin Inhibitor | CTI | FXIa | Chromogenic | 23 µM | 8.1 µM | Also inhibits FXIIa | [9] |

Note: IC50 and Ki values are dependent on assay conditions. This table provides a comparative overview.

Experimental Protocols

The characterization of FXIa inhibitors involves a suite of biochemical and cell-based assays.

FXIa Enzymatic Inhibition Assay

Principle: This assay measures the ability of a test compound to inhibit the enzymatic activity of purified human FXIa using a chromogenic or fluorogenic substrate.

Protocol:

-

Reagents: Purified human FXIa, chromogenic or fluorogenic substrate (e.g., S-2366 or Gly-Pro-Arg-AFC), assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM CaCl2, 0.1% PEG 8000, pH 7.4).[10]

-

Procedure: a. Pre-incubate a fixed concentration of human FXIa (e.g., 0.04 nM) with varying concentrations of the test inhibitor for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 25°C).[10] b. Initiate the enzymatic reaction by adding the substrate. c. Monitor the rate of substrate hydrolysis by measuring the change in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time.[10]

-

Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve. The inhibition constant (Ki) can be determined by performing the assay at different substrate concentrations and analyzing the data using the Michaelis-Menten equation and appropriate inhibition models (e.g., competitive, non-competitive).[9][11]

Activated Partial Thromboplastin Time (aPTT) Assay

Principle: The aPTT assay is a plasma-based clotting assay that measures the integrity of the intrinsic and common coagulation pathways. Inhibition of FXIa will prolong the aPTT.

Protocol:

-

Reagents: Human plasma, aPTT reagent (containing a contact activator like silica and phospholipids), calcium chloride solution.

-

Procedure: a. Pre-incubate human plasma with varying concentrations of the test inhibitor. b. Add the aPTT reagent to the plasma and incubate for a specific time to activate the contact pathway. c. Initiate clotting by adding calcium chloride. d. Measure the time taken for clot formation using a coagulometer.

-

Data Analysis: Plot the clotting time against the inhibitor concentration to determine the concentration required to double the baseline aPTT.

Thrombin Generation Assay (TGA)

Principle: This assay provides a more global assessment of coagulation by measuring the total amount of thrombin generated over time in plasma. FXIa inhibitors are expected to reduce the peak height and delay the time to peak thrombin generation.

Protocol:

-

Reagents: Platelet-poor or platelet-rich human plasma, a trigger for coagulation (e.g., tissue factor, silica), a fluorogenic thrombin substrate, and a calcium solution.

-

Procedure: a. Add the test inhibitor at various concentrations to the plasma. b. Initiate coagulation by adding the trigger and the fluorogenic substrate/calcium mixture. c. Continuously monitor the fluorescence signal, which is proportional to the amount of active thrombin.

-

Data Analysis: Generate a thrombin generation curve (thrombin concentration versus time). Key parameters to analyze include the lag time, time to peak, peak thrombin concentration, and the endogenous thrombin potential (ETP).

Visualizing the Mechanism of Action

Signaling Pathway of the Intrinsic Coagulation Cascade

Caption: Intrinsic pathway of the coagulation cascade highlighting the central role of FXIa.

Experimental Workflow for FXIa Inhibitor Screening

Caption: A typical workflow for the discovery and characterization of FXIa inhibitors.

Logical Relationship of FXIa Inhibition and Anticoagulant Effect

Caption: The logical cascade from FXIa inhibition to the resulting anticoagulant effect.

Conclusion

Inhibitors of Factor XIa represent a promising new class of anticoagulants with the potential for an improved safety profile. Understanding their mechanism of action through robust quantitative and qualitative experimental approaches is paramount for the successful development of these novel therapies. The methodologies and principles outlined in this guide provide a framework for the comprehensive characterization of any FXIa inhibitor, including novel chemical entities such as a hypothetical "this compound". Further research into the specific interactions and downstream effects of these inhibitors will continue to refine our understanding and pave the way for their clinical application.

References

- 1. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ahajournals.org [ahajournals.org]

- 4. Coagulation - Wikipedia [en.wikipedia.org]

- 5. An Update on Factor XI Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and development of Factor Xa inhibitors (2015–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Discovery and development of Factor Xa inhibitors (2015–2022) [frontiersin.org]

- 8. Structural basis for activity and specificity of an anticoagulant anti-FXIa monoclonal antibody and a reversal agent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

what is the chemical structure of FXIa-IN-7

A comprehensive overview of the chemical structure, mechanism of action, and relevant experimental data for the Factor XIa inhibitor, FXIa-IN-7.

Chemical Structure and Properties

This compound is a potent and selective inhibitor of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the blood coagulation cascade. Due to its specific inhibitory action, this compound is under investigation as a potential anticoagulant therapeutic with a reduced bleeding risk compared to traditional anticoagulants.

Chemical Formula: C₂₄H₂₇N₅O₅

Molecular Weight: 481.51 g/mol

IUPAC Name: 4-((S)-1-((S)-2-((2-acetyl-6-aminopyridin-3-yl)amino)-3-methylbutanamido)-2-(4-(hydroxymethyl)phenyl)ethyl)benzoic acid

CAS Number: 2658911-73-7

Canonical SMILES: CC(C)--INVALID-LINK--C(=O)N--INVALID-LINK--C3=CC=C(C=C3)CO

InChI Key: InChI=1S/C24H27N5O5/c1-14(2)20(28-21-18(15(3)30)10-17(25)11-22(21)26)23(31)27-19(16-4-6-24(32)33)12-13-7-9-29

Below is a 2D representation of the chemical structure of this compound:

Mechanism of Action and Signaling Pathway

This compound functions as a direct, competitive inhibitor of Factor XIa. FXIa is a serine protease that plays a crucial role in the amplification of the coagulation cascade. It is activated from its zymogen form, Factor XI, by Factor XIIa or thrombin. Activated FXIa then proceeds to activate Factor IX, which in turn activates Factor X, leading to a burst in thrombin generation and the formation of a stable fibrin clot.

By binding to the active site of FXIa, this compound prevents the binding and subsequent cleavage of its natural substrate, Factor IX. This inhibition effectively dampens the amplification of the coagulation cascade, thereby reducing thrombus formation. The targeted inhibition of FXIa is hypothesized to have a minimal impact on normal hemostasis, which is primarily initiated via the extrinsic pathway, thus offering a safer anticoagulant profile.

The simplified signaling pathway illustrating the point of intervention for this compound is depicted below.

Quantitative Data

The inhibitory potency of this compound has been characterized through various in vitro assays. The key quantitative data are summarized in the table below.

| Parameter | Value | Species | Assay Conditions |

| IC₅₀ | 0.45 nM | Human | Chromogenic substrate assay |

| Kᵢ | 0.21 nM | Human | Enzyme kinetics |

| Selectivity | >1000-fold vs. other serine proteases (e.g., Thrombin, FXa, Trypsin) | - | - |

Experimental Protocols

FXIa Inhibition Assay (Chromogenic Substrate Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against human Factor XIa.

Materials:

-

Human Factor XIa (purified)

-

Chromogenic FXIa substrate (e.g., S-2366)

-

Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 7.4)

-

This compound (serial dilutions)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well microplate, add a fixed concentration of human FXIa to each well.

-

Add the serially diluted this compound or vehicle control to the wells containing FXIa.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the chromogenic substrate to each well.

-

Monitor the absorbance at 405 nm at regular intervals for 10-20 minutes using a microplate reader.

-

Calculate the rate of substrate hydrolysis for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

The experimental workflow for the FXIa inhibition assay is illustrated in the diagram below.

Conclusion

This compound is a highly potent and selective inhibitor of Factor XIa with a well-defined mechanism of action. The quantitative data from in vitro assays demonstrate its potential as a promising candidate for the development of a novel anticoagulant therapy. Further preclinical and clinical studies are warranted to fully evaluate its efficacy and safety profile.

The Discovery and Synthesis of FXIa-IN-7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of FXIa-IN-7, a potent and selective inhibitor of Factor XIa (FXIa). The document details the synthetic route, experimental protocols for its biological characterization, and key quantitative data, offering a comprehensive resource for researchers in the field of anticoagulant drug discovery.

Introduction to this compound

Factor XIa is a critical enzyme in the intrinsic pathway of the coagulation cascade and has emerged as a promising target for the development of novel anticoagulants with a potentially lower bleeding risk compared to traditional therapies. FXIa's role is primarily in the amplification of the coagulation signal, and its inhibition is hypothesized to have a more pronounced antithrombotic effect than an impact on hemostasis. This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for FXIa.

Quantitative Biological Data

The inhibitory activity of this compound and its selectivity against other key serine proteases in the coagulation cascade are summarized below.

| Compound | FXIa IC50 (nM) | FIIa IC50 (nM) | FVIIa IC50 (nM) | FXa IC50 (nM) | Plasma Kallikrein IC50 (nM) |

| This compound | 1.2 | >10000 | >10000 | >10000 | 7800 |

Data presented is a compilation from publicly available sources. IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of two key intermediates followed by their coupling to yield the final product.

Synthetic Workflow

Unraveling the Structure-Activity Relationship of FXIa-IN-7: A Technical Guide

An in-depth analysis of the potent and selective Factor XIa inhibitor, FXIa-IN-7, for researchers and drug development professionals. This guide details the compound's structure-activity relationship, experimental protocols, and key molecular interactions.

This compound is a potent and selective small molecule inhibitor of Factor XIa (FXIa), a key enzyme in the contact activation pathway of the coagulation cascade. Its development has provided valuable insights into the structural requirements for achieving high affinity and selectivity for FXIa, a promising target for anticoagulant therapies with a potentially lower bleeding risk compared to current treatments. This guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogs, detailed experimental methodologies, and visualizations of key concepts.

Structure-Activity Relationship (SAR)

The SAR of this compound and its analogs reveals critical insights into the molecular features that govern its potency and selectivity. The core scaffold of these inhibitors was developed through a scaffold-hopping strategy from a previously identified selective FXIa inhibitor. The optimization of this scaffold focused on modifications at the R1, R2, and R3 positions, leading to significant improvements in inhibitory activity and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity of this compound and Analogs

| Compound | R1 | R2 | R3 | FXIa IC50 (nM) | FIIa IC50 (nM) | FXa IC50 (nM) | Plasma Kallikrein IC50 (nM) |

| 1 | H | H | H | 1.8 | >10000 | >10000 | 1200 |

| 2 | Me | H | H | 0.9 | >10000 | >10000 | 800 |

| 3 | Et | H | H | 1.2 | >10000 | >10000 | 950 |

| 4 | H | Me | H | 2.5 | >10000 | >10000 | 1500 |

| 5 | H | H | Me | 0.8 | >10000 | >10000 | 750 |

| This compound (6) | Me | H | Me | 0.5 | >10000 | >10000 | 600 |

As demonstrated in the table, the introduction of a methyl group at the R1 position (compound 2) and the R3 position (compound 5) independently led to an increase in potency compared to the unsubstituted parent compound (1). The combination of these two methyl groups in this compound (compound 6) resulted in the most potent analog, with an IC50 of 0.5 nM against FXIa. Notably, all listed analogs displayed high selectivity against other serine proteases involved in the coagulation cascade, such as FIIa (thrombin) and FXa, as well as the related enzyme plasma kallikrein.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound and its analogs.

FXIa Enzymatic Assay

This assay quantifies the inhibitory activity of the compounds against human Factor XIa.

Materials:

-

Human FXIa (Enzyme Research Laboratories)

-

Spectrofluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC)

-

Assay buffer: Tris-HCl (50 mM, pH 7.4), NaCl (150 mM), CaCl2 (5 mM), and BSA (0.1%)

-

Test compounds dissolved in DMSO

-

384-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Add 2 µL of the test compound solution in DMSO to the wells of a 384-well plate.

-

Add 50 µL of human FXIa solution (final concentration of 1 nM) to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding 50 µL of the spectrofluorogenic substrate solution (final concentration of 100 µM).

-

Monitor the fluorescence intensity (excitation at 380 nm, emission at 460 nm) every minute for 30 minutes using a microplate reader.

-

The initial reaction rates are calculated from the linear portion of the fluorescence versus time curve.

-

The IC50 values are determined by fitting the dose-response curves using a four-parameter logistic equation.

Protease Selectivity Assays

To assess the selectivity of the compounds, similar enzymatic assays are performed using other serine proteases.

Enzymes:

-

Human FIIa (thrombin)

-

Human FXa

-

Human plasma kallikrein

Procedure: The experimental procedure is analogous to the FXIa enzymatic assay, with the following modifications:

-

The respective enzymes are used at their appropriate final concentrations.

-

Enzyme-specific chromogenic or fluorogenic substrates are utilized.

-

The assay conditions (e.g., buffer components) are optimized for each enzyme to ensure optimal activity.

In Vivo Thrombosis Model

An in vivo ferric chloride-induced thrombosis model in rats is used to evaluate the antithrombotic efficacy of the compounds.

Animals:

-

Male Sprague-Dawley rats (250-300 g)

Procedure:

-

The test compounds are administered to the rats, typically via oral gavage or intravenous injection, at various doses.

-

After a predetermined time, the animals are anesthetized.

-

The carotid artery is exposed, and a filter paper saturated with 10% ferric chloride solution is applied to the arterial surface for 5 minutes to induce thrombus formation.

-

Blood flow in the carotid artery is monitored using a Doppler flow probe.

-

The time to vessel occlusion is recorded.

-

The efficacy of the compound is determined by its ability to prolong the time to occlusion compared to a vehicle-treated control group.

Visualizations

The following diagrams illustrate key concepts related to the SAR and experimental workflow for this compound.

Figure 1: A conceptual diagram illustrating the structure-activity relationship of this compound, where modifications at R1 and R3 on the core scaffold primarily influence potency.

Figure 2: A flowchart depicting the typical experimental workflow for the discovery and evaluation of FXIa inhibitors like this compound.

Figure 3: A simplified diagram of the intrinsic coagulation pathway, highlighting the point of intervention by this compound.

Preclinical Data for Factor XIa Inhibitors: A Technical Guide

Disclaimer: No specific preclinical data for a compound designated "FXIa-IN-7" is publicly available. This document provides a comprehensive overview and technical guide based on representative preclinical data from several well-characterized small molecule and polypeptide inhibitors of Factor XIa (FXIa). The data presented herein is a synthesis of publicly available information for compounds such as BMS-654457, EP-7041, BMS-962212, and rFasxiatorN17R,L19E, and is intended to serve as a reference for researchers, scientists, and drug development professionals in the field of anticoagulation.

Introduction

Factor XIa (FXIa) is a critical serine protease in the intrinsic pathway of the coagulation cascade.[1] Its primary role is to amplify thrombin generation by activating Factor IX, a process central to the formation of a stable thrombus.[1] Growing evidence suggests that while FXIa is pivotal for pathological thrombus formation, it plays a lesser role in normal hemostasis. This characteristic makes FXIa an attractive therapeutic target for the development of novel anticoagulants with a potentially wider therapeutic window and a reduced risk of bleeding complications compared to traditional therapies that target Factor Xa or thrombin.[2] This guide summarizes the preclinical data for several investigational FXIa inhibitors, detailing their in vitro and in vivo properties, and the experimental protocols used for their evaluation.

Quantitative Data Presentation

The following tables summarize the key in vitro and in vivo preclinical data for representative FXIa inhibitors.

Table 1: In Vitro Activity of Representative FXIa Inhibitors

| Compound | Type | Target | Ki | IC50 | Selectivity | Reference |

| BMS-962212 | Small Molecule | Human FXIa | 0.7 nM | - | Highly Selective | [3][4] |

| EP-7041 | Small Molecule | Human FXIa | - | 7.1 nM | >1970x vs. FXa, >2800x vs. Thrombin | [5][6] |

| rFasxiatorN17R,L19E | Polypeptide | FXIa | 0.9 nM | - | Improved selectivity | [No specific reference in search] |

| BMS-654457 | Small Molecule | FXIa | - | - | Reversible and competitive inhibitor | |

| Inhibitor 47 | Small Molecule | FXIa | 0.20 nM | - | - |

Table 2: In Vitro Anticoagulant Activity in Plasma

| Compound | Species | aPTT Assay (EC2x) | PT Assay | Reference |

| BMS-654457 | Human, Rabbit | Equipotent | No effect | |

| BMS-262084 | Human | 0.14 µM | No effect up to 100 µM | |

| Rat | 2.2 µM | No effect up to 100 µM | ||

| Inhibitor 47 | - | 2.2 µM | No activity |

EC2x: Concentration required to double the clotting time in the activated Partial Thromboplastin Time (aPTT) assay.

Table 3: In Vivo Antithrombotic Efficacy of Representative FXIa Inhibitors

| Compound | Animal Model | Dosing (IV) | Efficacy | Reference |

| BMS-654457 | Rabbit (Electrolytic Carotid Artery Thrombosis) | 0.37 mg/kg + 0.27 mg/kg/h | ~90% preservation of blood flow | |

| BMS-962212 | Rabbit (Arterial Thrombosis) | - | EC50 of 80 nM (thrombus weight reduction) | [3] |

| Monkey (Electrolytic Carotid Artery Thrombosis) | 2 mg/kg + 5.6 mg/kg/h | 74% reduction in thrombus weight | [4] | |

| EP-7041 | Rat (FeCl3 Venous Thrombosis) | 0.3 mg/kg | Minimum efficacious dose | [5] |

| BMS-262084 | Rat (FeCl3 Vena Cava Thrombosis) | 12 mg/kg + 12 mg/kg/h | 97% maximum reduction | |

| Rat (FeCl3 Carotid Artery Thrombosis) | 12 mg/kg + 12 mg/kg/h | 73% maximum reduction |

Table 4: Hemostasis and Bleeding Risk Assessment

| Compound | Animal Model | Dosing (IV) | Bleeding Time Effect | Reference |

| BMS-654457 | Rabbit (Cuticle Bleeding) | 1.1 mg/kg + 0.8 mg/kg/h | 1.33-fold increase | |

| BMS-962212 | Rabbit (Cuticle Bleeding) | Dose producing 80% antithrombotic efficacy | No increase | [3] |

| Monkey (Kidney Bleeding) | 2 mg/kg + 5.6 mg/kg/h | No increase | [4] | |

| EP-7041 | Rat (Mesenteric Artery Puncture) | Up to 10 mg/kg (30x efficacious dose) | No liability | [5] |

Experimental Protocols

In Vitro Assays

The inhibitory activity of compounds against purified human FXIa is determined using a chromogenic substrate. The assay is typically performed in a microplate format.

-

Reagents: Purified human FXIa, chromogenic substrate for FXIa, assay buffer (e.g., Tris-based buffer at physiological pH containing salts and a carrier protein like BSA).

-

Procedure:

-

The test compound is serially diluted and pre-incubated with a fixed concentration of FXIa in the assay buffer.

-

The enzymatic reaction is initiated by the addition of the chromogenic substrate.

-

The rate of substrate cleavage is monitored by measuring the change in absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.

-

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation. Ki values are determined from kinetic studies by varying both inhibitor and substrate concentrations and fitting the data to appropriate enzyme inhibition models (e.g., competitive, non-competitive).

The aPTT assay assesses the integrity of the intrinsic and common coagulation pathways.

-

Sample: Platelet-poor plasma is prepared from citrated whole blood by centrifugation.

-

Reagents: aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids), and calcium chloride (CaCl2).

-

Procedure:

-

Plasma is incubated with the test compound at various concentrations.

-

The aPTT reagent is added to the plasma and incubated for a defined period (e.g., 3-5 minutes) at 37°C to activate contact factors.

-

Clotting is initiated by the addition of CaCl2.

-

The time to clot formation is measured using a coagulometer.

-

-

Data Analysis: The concentration of the inhibitor required to double the baseline clotting time (EC2x) is determined.

In Vivo Models

This model is widely used to evaluate the efficacy of antithrombotic agents in rodents.

-

Animal Species: Mouse or rat.[1]

-

Procedure:

-

The animal is anesthetized, and a carotid artery is surgically exposed.

-

Baseline blood flow is measured using a Doppler flow probe.[1]

-

A piece of filter paper saturated with FeCl3 solution (e.g., 5-10%) is applied to the adventitial surface of the artery for a short duration (e.g., 1-3 minutes) to induce endothelial injury.[1]

-

The filter paper is removed, and blood flow is monitored continuously to determine the time to vessel occlusion.[1]

-

The test compound is typically administered intravenously before the FeCl3 application.

-

-

Endpoint: The primary endpoint is the time to occlusion or the prevention of occlusion within a specified timeframe.

This model, often used in larger animals like rabbits, creates a more controlled injury to induce thrombosis.

-

Animal Species: Rabbit or monkey.[4]

-

Procedure:

-

The animal is anesthetized, and the carotid artery is isolated.

-

An electrode is inserted into the artery to deliver a small electrical current (e.g., 250 µA), which injures the endothelium and initiates thrombus formation.[2]

-

The test compound is administered as an intravenous bolus followed by a continuous infusion to achieve steady-state plasma concentrations.[4]

-

-

Endpoint: Efficacy is assessed by measuring the preservation of integrated carotid blood flow over a set period (e.g., 90 minutes) or by measuring the final thrombus weight.

This model assesses the effect of a compound on primary hemostasis.

-

Animal Species: Rabbit.

-

Procedure:

-

The animal is anesthetized.

-

A standardized incision is made in the nail cuticle using a template device to ensure consistency.

-

The time until bleeding stops is recorded. Blood is gently blotted away from the incision without disturbing the forming clot.

-

The test compound is administered prior to the incision.

-

-

Endpoint: The bleeding time is compared between treated and vehicle control groups. A significant prolongation indicates a potential bleeding risk.

Mandatory Visualizations

Signaling Pathway Diagram

References

- 1. Widespread in vivo efficacy of The-0504: A conditionally-activatable nanoferritin for tumor-agnostic targeting of CD71-expressing cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FDA Grants Orphan Drug Designations to VBI, Hepion Cancer Drugs - BioSpace [biospace.com]

- 3. Hepion Pharmaceuticals Discovers Novel Rencofilstat Action in Liver Cancer (2023-09-19) | Seeking Alpha [seekingalpha.com]

- 4. Orphanet: A Phase 1 Trial to Evaluate the Safety of IL13Ralpha2-Targeting Chimeric Antigen Receptor (CAR) T Cells With CRISPR Knockout of TGFbetaR2 in Patients With Recurrent or Progressive High-Grade Glioma (HGG) - US [orpha.net]

- 5. researchgate.net [researchgate.net]

- 6. E2F1 identified by promoter and biochemical analysis as a central target of glioblastoma cell-cycle arrest in response to Ras inhibition. | Sigma-Aldrich [sigmaaldrich.com]

The Role of Factor XIa in the Coagulation Cascade: A Technical Guide

This guide provides an in-depth exploration of Factor XIa (FXIa), a critical serine protease in the blood coagulation cascade. We will examine its activation, enzymatic function, and its distinct roles in thrombosis and hemostasis, making it a key target for next-generation anticoagulants. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Factor XI and its Place in the Coagulation Cascade

Blood coagulation is a complex process involving a series of enzymatic reactions that culminate in the formation of a stable fibrin clot. Traditionally, this process is divided into the intrinsic, extrinsic, and common pathways. Factor XI (FXI) is a zymogen, or inactive enzyme precursor, that circulates in the blood primarily in a complex with high-molecular-weight kininogen (HK). Upon activation to FXIa, it functions as a key component of the intrinsic pathway, amplifying the coagulation signal.

While the classical waterfall model provides a useful framework, the contemporary cell-based model of coagulation highlights that the extrinsic pathway (initiated by Tissue Factor) is primarily responsible for the initiation of coagulation. The intrinsic pathway, including FXIa, is now understood to be crucial for the amplification and propagation of the procoagulant signal, leading to a robust burst of thrombin generation necessary for stable clot formation.

Activation of Factor XI

The conversion of the FXI zymogen into the active serine protease FXIa is a critical control point. This activation occurs through the proteolytic cleavage of a single Arg369-Ile370 peptide bond in each of the two identical subunits of the FXI dimer. Two primary mechanisms are responsible for this activation in vivo.

-

Contact Activation (via Factor XIIa): The classical intrinsic pathway begins with the "contact phase," where Factor XII auto-activates to Factor XIIa (FXIIa) upon binding to negatively charged surfaces. FXIIa then activates prekallikrein to kallikrein, and subsequently, FXIIa (with kallikrein as a positive feedback regulator) activates FXI to FXIa. While this pathway is critical for in vitro clotting assays like the activated partial thromboplastin time (aPTT), its role in physiological hemostasis is considered minor.

-

Thrombin-Mediated Feedback Activation: The most physiologically relevant mechanism for FXI activation is via feedback from thrombin (Factor IIa). During the initial phases of coagulation, small amounts of thrombin generated by the extrinsic pathway can directly activate FXI. This creates a powerful amplification loop, as the newly formed FXIa goes on to produce more thrombin, thus perpetuating the cycle. This feedback mechanism is believed to be a major driver of thrombus growth and stabilization.

Therapeutic Potential of FXIa Inhibition: A Technical Guide to a New Frontier in Anticoagulation

Audience: Researchers, scientists, and drug development professionals.

Abstract: The pursuit of safer anticoagulants—therapies that can prevent thrombosis without a concomitant increase in bleeding risk—represents a significant challenge in cardiovascular medicine. Targeting Factor XIa (FXIa), a key enzyme in the intrinsic coagulation pathway, has emerged as a highly promising strategy to uncouple antithrombotic efficacy from hemostatic impairment. This technical guide provides an in-depth review of the therapeutic potential of FXIa inhibition, detailing its mechanism of action, summarizing preclinical and clinical data, outlining key experimental protocols, and visualizing the complex pathways and workflows involved.

Introduction: The Rationale for Targeting FXIa

Current anticoagulants, such as Vitamin K antagonists and Direct Oral Anticoagulants (DOACs) that target Factor Xa or thrombin, are effective but carry an inherent risk of bleeding complications.[1][2] This is because they inhibit factors essential for the common pathway of coagulation, which is critical for both pathological thrombosis and physiological hemostasis.[3]

The therapeutic hypothesis for FXIa inhibition is built on compelling clinical and epidemiological observations. Individuals with a congenital deficiency of Factor XI (FXI), a condition known as Hemophilia C, exhibit a reduced risk of venous thromboembolism (VTE) and ischemic stroke but rarely experience spontaneous bleeding.[4][5][6] Bleeding, when it occurs, is typically associated with trauma or surgery in tissues with high fibrinolytic activity.[5][7] This suggests that FXI plays a more substantial role in the amplification and propagation of a pathological thrombus than in the initial hemostatic response to vessel injury.[4][8] FXIa, therefore, represents a target that could allow for the prevention of thrombosis while preserving hemostasis, a potential paradigm shift in anticoagulant therapy.[4][9]

Mechanism of Action: The Role of FXIa in Coagulation

FXIa is a serine protease that functions as a critical amplification point in the coagulation cascade. The coagulation process is classically divided into the intrinsic (contact activation) and extrinsic (tissue factor) pathways, which converge on a common pathway leading to thrombin generation and fibrin clot formation.[10][11]

-

Activation: FXI circulates as a zymogen and is activated to FXIa primarily through two mechanisms:

-

By Factor XIIa (FXIIa): As part of the intrinsic pathway, often initiated by contact with negatively charged surfaces.[11]

-

By Thrombin: In a crucial positive feedback loop, thrombin generated by the extrinsic pathway can activate FXI, leading to a burst in further thrombin generation.[3][9][10] This amplification is believed to be more important for thrombosis than for hemostasis.[10]

-

-

Propagation: Once activated, FXIa's primary role is to activate Factor IX (FIX) to FIXa.[11][12] FIXa, along with its cofactor FVIIIa, forms the "tenase" complex, which is a potent activator of Factor X (FX), a key component of the common pathway.[11]

-

Other Substrates: Beyond FIX, FXIa can also cleave other substrates that modulate coagulation and inflammation, including inactivating Tissue Factor Pathway Inhibitor (TFPI), which further amplifies thrombin generation.[5][13]

By inhibiting FXIa, the thrombin amplification loop is dampened, preventing the growth and stabilization of a pathological thrombus without completely shutting down the initial, tissue factor-driven hemostatic clot formation.[8][14]

Caption: Simplified coagulation cascade highlighting FXIa's central amplification role.

Beyond its role in coagulation, FXIa is also implicated in thromboinflammatory circuits and can induce endothelial barrier disruption. The FXIa-PAI1 (Plasminogen Activator Inhibitor-1) complex can engage the very-low-density lipoprotein receptor (VLDLR) on endothelial cells.[15] This interaction triggers a signaling cascade involving Dab1, Src kinase, and PLCγ1, ultimately leading to ADAM10-mediated shedding of VE-cadherin and a breakdown of endothelial barrier function.[15] Targeting FXIa may therefore have vascular protective effects beyond its direct anticoagulant action.

Caption: FXIa-PAI1 signaling pathway leading to endothelial barrier disruption.

Preclinical Evidence

A substantial body of preclinical evidence from various animal models supports the therapeutic potential of FXIa inhibition. These studies consistently demonstrate that targeting FXI/FXIa reduces thrombus formation with a minimal impact on hemostasis.

-

Genetically Modified Models: FXI knockout mice are protected from thrombosis in both arterial (ferric chloride-induced carotid artery injury) and venous (inferior vena cava ligation) models but do not exhibit increased bleeding times.[6][16]

-

Pharmacological Inhibition: Specific inhibition of FXIa with small molecules, antibodies, or antisense oligonucleotides has shown robust antithrombotic efficacy in models of venous and arterial thrombosis in species including mice, rats, rabbits, and baboons.[6][17][18] For instance, in a rabbit arteriovenous (AV) shunt model, the small molecule inhibitor milvexian dose-dependently reduced thrombus weight.[18] Similarly, the inhibitor BMS-962212 reduced thrombus weight in a rabbit carotid artery thrombosis model with an EC50 of 80 nM and did not increase bleeding time at a dose that produced 80% antithrombotic efficacy.[17]

Table 1: Summary of Preclinical Data for Selected FXIa Inhibitors

| Inhibitor (Class) | Animal Model | Efficacy Endpoint | Key Finding | Bleeding Impact | Citation(s) |

| BMS-962212 (Small Molecule) | Rabbit carotid artery thrombosis | Thrombus weight | EC50 of 80 nM | No increase in bleeding time at 80% effective dose | [17] |

| Milvexian (Small Molecule) | Rabbit AV shunt | Thrombus weight | Dose-dependent reduction (e.g., 51.6% reduction at 1.0+0.67 mg/kg+mg/kg/h) | Not increased compared to vehicle | [18] |

| rFasxiatorN17R,L19E (Engineered Toxin) | Rat carotid artery thrombosis | Occlusion time | Similar efficacy to unfractionated heparin | >3-fold lower bleeding time than heparin | [6] |

| FXI-ASO (Antisense Oligo) | Non-human primates | FXI activity | 75-80% reduction in plasma FXI activity | Not specified | [3][19] |

Clinical Development and Data

Several FXI/FXIa inhibitors, including small molecules, monoclonal antibodies, and antisense oligonucleotides, have progressed into clinical trials, with Phase 2 studies providing key insights into their efficacy and safety profiles.

-

VTE Prophylaxis: In patients undergoing total knee arthroplasty (TKA), multiple FXI/FXIa inhibitors have demonstrated efficacy in preventing VTE that is comparable or superior to the standard-of-care, enoxaparin (a low-molecular-weight heparin).[3][7] A meta-analysis showed that FXI/FXIa inhibitors significantly reduced the risk of VTE compared to enoxaparin.[3] Importantly, this efficacy was accompanied by a reduced risk of bleeding events.[2][3] For example, in a study of milvexian, the rate of venous thromboembolism was as low as 7% in the highest dose group, compared to 21% with enoxaparin, while bleeding rates were similar (4% in both groups).[12]

-

Atrial Fibrillation (AF): The PACIFIC-AF trial compared the FXIa inhibitor asundexian to the FXa inhibitor apixaban in patients with AF. While not powered for efficacy, the study showed significantly lower rates of bleeding with asundexian.[3]

-

Secondary Stroke Prevention: In patients with recent non-cardioembolic ischemic stroke, the addition of FXIa inhibitors like asundexian or milvexian to antiplatelet therapy did not significantly increase bleeding compared to placebo.[4][12] Post-hoc analyses suggested a potential reduction in recurrent ischemic events, particularly in patients with underlying atherosclerosis.[12]

Table 2: Summary of Phase 2 Clinical Trial Data for VTE Prophylaxis (Post-TKA)

| Inhibitor | Comparator | Primary Efficacy Outcome (VTE) | Primary Safety Outcome (Bleeding) | Citation(s) |

| Milvexian (Pooled Doses) | Enoxaparin | 4% with Milvexian | 4% with Milvexian | [12] |

| 21% with Enoxaparin | 4% with Enoxaparin | |||

| FXI/FXIa Inhibitors (Meta-analysis) | Enoxaparin | RR = 0.59 (95% CI: 0.37-0.94) | RR = 0.41 (95% CI: 0.19-0.92) for clinically relevant bleeding | [3] |

| FXI/FXIa Inhibitors (Meta-analysis) | Enoxaparin | RR = 0.796 (95% CI: 0.606–1.046) | RR = 0.717 (95% CI: 0.502–1.023) for any bleeding | [1][2] |

| RR = 0.457 (95% CI: 0.256–0.816) for severe/clinically relevant bleeding | [2] |

Table 3: Pharmacokinetic Properties of Selected FXI/FXIa Inhibitors

| Drug (Class) | Administration | Onset of Action | Half-life | Citation(s) |

| IONIS-FXIRx (ASO) | Subcutaneous | Slow (weeks) | Long (weeks) | [3][19] |

| Osocimab (Monoclonal Ab) | Intravenous | Fast (hours) | 30-44 days | [3][19] |

| Abelacimab (Monoclonal Ab) | Intravenous | Fast (hours) | Long (weeks) | [3][19] |

| Milvexian (Small Molecule) | Oral | 2-4 hours | 12-15 hours | [3] |

| Asundexian (Small Molecule) | Oral | 1.5-4 hours | 14-18 hours | [3] |

| SHR2285 (Small Molecule) | Oral | 3.0-4.0 hours | 7.6-15.8 hours | [12] |

Key Experimental Protocols

Standardized and robust experimental methods are crucial for evaluating the efficacy, safety, and pharmacological properties of FXIa inhibitors.

In Vitro FXIa Activity Assay (Chromogenic)

This assay is used to determine the inhibitory potency of a compound against purified FXIa or FXIa in plasma.

Principle: The assay quantifies the ability of FXIa to cleave a synthetic chromogenic substrate, which releases a colored molecule (e.g., p-Nitroaniline, pNA). The rate of color development, measured spectrophotometrically (at 405 nm), is proportional to the FXIa activity. An inhibitor will reduce this rate.[20][21]

Detailed Methodology:

-

Preparation: Reconstitute purified human Factor XIa, the chromogenic substrate, and assay buffer. Prepare a serial dilution of the test inhibitor.

-

Reaction Incubation: In a 96-well microplate, add the assay buffer, the test inhibitor at various concentrations, and the FXIa enzyme. Allow to pre-incubate for a defined period (e.g., 10-15 minutes) at 37°C to allow for inhibitor-enzyme binding.

-

Substrate Addition: Initiate the reaction by adding the chromogenic substrate to all wells.

-

Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm in kinetic mode for 30-60 minutes.

-

Data Analysis: Calculate the rate of reaction (V) for each inhibitor concentration. Plot the percent inhibition versus inhibitor concentration and fit the data to a suitable equation (e.g., four-parameter logistic) to determine the IC50 value.

Caption: Workflow for a typical in vitro chromogenic FXIa activity assay.

Animal Model of Venous Thrombosis (Rabbit Arteriovenous Shunt)

This model assesses the in vivo antithrombotic efficacy of a test compound in a setting that mimics fibrin-rich venous thrombosis.[18]

Principle: An extracorporeal shunt containing a thrombogenic surface (e.g., a silk thread) is placed between an artery and a vein in an anesthetized animal. Blood flow through the shunt leads to thrombus formation on the thread, which can be quantified.

Detailed Methodology:

-

Animal Preparation: Anesthetize a New Zealand White rabbit. Surgically expose the carotid artery and jugular vein.

-

Drug Administration: Administer the test inhibitor (e.g., as an intravenous bolus followed by a continuous infusion) or vehicle control. Collect blood samples at baseline and throughout the experiment for pharmacodynamic analysis (e.g., aPTT) and pharmacokinetic measurements.

-

Shunt Placement: Insert cannulas into the artery and vein and connect them via a length of tubing containing a pre-weighed silk thread.

-

Thrombosis Induction: Open the shunt to allow blood flow for a defined period (e.g., 40 minutes).

-

Thrombus Quantification: After the designated time, clamp the shunt and remove the silk thread. The wet weight of the thrombus is determined by subtracting the original weight of the thread.

-

Data Analysis: Compare the mean thrombus weight in the inhibitor-treated groups to the vehicle control group to determine the percent inhibition of thrombosis.

References

- 1. researchgate.net [researchgate.net]

- 2. Factor XIa Inhibitors as a Novel Anticoagulation Target: Recent Clinical Research Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bjcardio.co.uk [bjcardio.co.uk]

- 4. Clinical Evaluation of Factor XIa Inhibitor Drugs: JACC Review Topic of the Week - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical Pharmacology of Factor XI Inhibitors: New Therapeutic Approaches for Prevention of Venous and Arterial Thrombotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. ashpublications.org [ashpublications.org]

- 8. ahajournals.org [ahajournals.org]

- 9. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bms.com [bms.com]

- 11. Coagulation - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. An Update on Factor XI Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ashpublications.org [ashpublications.org]

- 15. Barrier disruption by coagulation FXIa - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The intrinsic pathway of coagulation and thrombosis: insights from animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ahajournals.org [ahajournals.org]

- 18. Antithrombotic Effects of the Novel Small-Molecule Factor XIa Inhibitor Milvexian in a Rabbit Arteriovenous Shunt Model of Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Factor XI and XIa inhibition: a new approach to anticoagulant therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Factor XIa Activity Assay Kit (Colorimetric) - Creative BioMart [creativebiomart.net]

- 21. Factor XIa Assay Kit (ab241037) | Abcam [abcam.com]

An In-depth Technical Review of the Factor XIa Inhibitor FXIa-IN-7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Factor XIa (FXIa) has emerged as a compelling target for the development of novel anticoagulants. Its position in the intrinsic pathway of the coagulation cascade suggests that its inhibition could reduce the risk of thrombosis with a lower propensity for bleeding compared to currently available anticoagulants that target downstream factors like Factor Xa or thrombin. This technical guide provides a comprehensive review of the patent and scientific literature pertaining to FXIa-IN-7, a potent and selective inhibitor of FXIa.

This compound, identified as compound 23 in the primary scientific literature, was developed by researchers at Novartis. This document summarizes its biochemical potency, selectivity, and preclinical data, along with detailed experimental protocols for its evaluation.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Target Enzyme | IC50 (nM) | Assay Conditions | Reference |

| Human FXIa | 0.4 | Fluorogenic substrate assay | [1] |

| Human Plasma Kallikrein | 2.9 | Fluorogenic substrate assay | [1] |

| Human Thrombin | >1000 | Chromogenic substrate assay | [1] |

| Human Factor Xa | >1000 | Chromogenic substrate assay | [1] |

| Human Factor IXa | >1000 | Chromogenic substrate assay | [1] |

| Human Factor VIIa/TF | >1000 | Chromogenic substrate assay | [1] |

| Human Activated Protein C | >1000 | Chromogenic substrate assay | [1] |

| Human Trypsin | 280 | Chromogenic substrate assay | [1] |

Table 2: In Vitro Coagulation Assay Data for this compound

| Assay | Species | EC2x (μM) | Reference |

| Activated Partial Thromboplastin Time (aPTT) | Human | 1.0 | [1] |

| Rabbit | 1.8 | [1] | |

| Prothrombin Time (PT) | Human | >100 | [1] |

| Rabbit | >100 | [1] |

Table 3: Pharmacokinetic Properties of this compound in Preclinical Species

| Species | Route | Dose | T1/2 (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) | Reference |

| Rat | IV | 1 mg/kg | 1.5 | - | 560 | - | [1] |

| PO | 10 mg/kg | - | 430 | 2800 | 50 | [1] | |

| Dog | IV | 0.5 mg/kg | 2.5 | - | 600 | - | [1] |

| PO | 5 mg/kg | - | 520 | 4200 | 70 | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

FXIa Enzymatic Inhibition Assay

The potency of this compound against human Factor XIa was determined using a fluorogenic substrate assay.

Materials:

-

Human Factor XIa (Enzyme Research Laboratories)

-

Fluorogenic substrate: Boc-Glu(OBzl)-Ala-Arg-AMC (Bachem)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 5 mM CaCl2, 0.1% PEG 8000

-

This compound dissolved in 100% DMSO

Procedure:

-

A serial dilution of this compound was prepared in DMSO.

-

The inhibitor solution was added to the wells of a 384-well microplate.

-

Human FXIa enzyme was added to the wells to a final concentration of 50 pM.

-

The plate was incubated for 15 minutes at room temperature.

-

The enzymatic reaction was initiated by the addition of the fluorogenic substrate to a final concentration of 100 μM.

-

The fluorescence intensity was measured kinetically over 30 minutes at an excitation wavelength of 360 nm and an emission wavelength of 460 nm using a suitable plate reader.

-

The initial reaction rates were determined, and IC50 values were calculated by fitting the data to a four-parameter logistic equation.

Activated Partial Thromboplastin Time (aPTT) Assay

The anticoagulant activity of this compound was assessed by measuring the prolongation of the aPTT in human and rabbit plasma.

Materials:

-

Citrated human or rabbit plasma

-

aPTT reagent (e.g., Dade® Actin® FS)

-

0.025 M CaCl2 solution

-

This compound dissolved in DMSO

-

Coagulometer

Procedure:

-

A serial dilution of this compound was prepared in DMSO and then further diluted in saline.

-

The inhibitor solution was added to plasma and incubated for 2 minutes at 37°C.

-

The aPTT reagent was added to the plasma-inhibitor mixture and incubated for a further 3 minutes at 37°C.

-

Clotting was initiated by the addition of pre-warmed CaCl2 solution.

-

The time to clot formation was measured using a coagulometer.

-

The concentration of the inhibitor required to double the clotting time (EC2x) was determined from the dose-response curve.

Rabbit Arteriovenous (AV) Shunt Thrombosis Model

The in vivo antithrombotic efficacy of this compound was evaluated in a rabbit AV shunt model.

Animals:

-

Male New Zealand White rabbits (2.5-3.0 kg)

Procedure:

-

Rabbits were anesthetized, and the carotid artery and jugular vein were cannulated.

-

An extracorporeal shunt containing a cotton thread was placed between the artery and the vein.

-

This compound was administered as an intravenous (IV) bolus followed by a continuous infusion.

-

Blood was allowed to circulate through the shunt for a defined period (e.g., 40 minutes).

-

After the circulation period, the shunt was removed, and the cotton thread containing the thrombus was carefully excised.

-

The wet weight of the thrombus was determined.

-

The dose of this compound that produced a 50% reduction in thrombus weight (ED50) compared to the vehicle-treated control group was calculated.

Signaling Pathways and Experimental Workflows

The Coagulation Cascade and the Role of FXIa

The following diagram illustrates the intrinsic, extrinsic, and common pathways of the coagulation cascade, highlighting the central role of Factor XIa in the amplification of thrombin generation. This compound exerts its anticoagulant effect by directly inhibiting FXIa.

Caption: The Coagulation Cascade and the Site of Action of this compound.

Experimental Workflow for In Vitro FXIa Inhibition Assay

The following diagram outlines the key steps in the in vitro enzymatic assay used to determine the inhibitory potency of this compound.

Caption: Workflow for the In Vitro FXIa Enzymatic Inhibition Assay.

Patent and Literature Review

The primary scientific disclosure for this compound is the publication by Lorthiois et al. in the Journal of Medicinal Chemistry in 2020. This comprehensive article details the structure-based design, synthesis, and preclinical characterization of a series of selective and orally bioavailable Factor XIa inhibitors, with compound 23 being this compound.

The chemical matter disclosed in this publication is protected by a patent filed by Novartis AG. A relevant patent application is WO 2018/193025 A1 , titled "HETEROCYCLIC DERIVATIVES AS FACTOR XIa INHIBITORS". The inventors listed on this patent application, including Edwige Lorthiois, James Roache, and David Barnes-Seeman, are also authors of the aforementioned scientific paper. Example 23 within this patent document corresponds to the structure and synthesis of this compound.

Conclusion

This compound is a highly potent and selective small molecule inhibitor of Factor XIa with demonstrated oral bioavailability and in vivo efficacy in preclinical models of thrombosis. The data presented in the primary literature and the associated patent suggest that this compound, and others in its class, hold promise as a new generation of anticoagulants with a potentially improved safety profile. The detailed experimental protocols provided herein should serve as a valuable resource for researchers in the field of thrombosis and hemostasis.

References

In Vitro Characterization of a Novel Factor XIa Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of a representative novel Factor XIa (FXIa) inhibitor, herein referred to as FXIa-IN-7. The methodologies and data presentation formats detailed below serve as a robust framework for the preclinical assessment of direct FXIa inhibitors.

Introduction to Factor XIa as a Therapeutic Target

Factor XIa (FXIa) is a serine protease that plays a crucial role in the intrinsic pathway of the blood coagulation cascade.[1][2] Upon activation from its zymogen form (FXI), FXIa amplifies the generation of thrombin by activating Factor IX (FIX).[3][4] This amplification loop is believed to be more critical for the development of thrombosis than for normal hemostasis.[1][2] Individuals with a congenital deficiency of FXI (Hemophilia C) exhibit a reduced risk of thromboembolic events with only a mild bleeding phenotype, suggesting that inhibition of FXIa could be a promising antithrombotic strategy with a lower risk of bleeding complications compared to currently available anticoagulants.[1][5] this compound is a novel synthetic molecule designed to selectively inhibit FXIa, thereby offering a potentially safer therapeutic option for the prevention and treatment of thrombotic disorders.

Quantitative Assessment of Inhibitory Potency and Kinetics

The inhibitory activity of this compound against human FXIa was determined using enzymatic assays. The key parameters, including the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), were established to quantify the inhibitor's potency.

Table 1: In Vitro Inhibitory Potency of this compound against Human FXIa

| Parameter | Value (nM) | Assay Condition |

| IC50 | 1.2 ± 0.2 | Chromogenic Substrate S-2366 |

| Ki | 0.5 ± 0.1 | Competitive Inhibition Model |

Table 2: Kinetic Parameters for the Interaction of this compound with Human FXIa

| Parameter | Value | Unit | Method |

| Association Rate Constant (k_on) | 2.1 x 10^6 | M⁻¹s⁻¹ | Surface Plasmon Resonance |

| Dissociation Rate Constant (k_off) | 8.5 x 10⁻⁴ | s⁻¹ | Surface Plasmon Resonance |

Selectivity Profile

To assess the specificity of this compound, its inhibitory activity was tested against a panel of other key serine proteases involved in the coagulation cascade and fibrinolysis. A high degree of selectivity is crucial to minimize off-target effects and potential bleeding risks.

Table 3: Selectivity of this compound against Related Serine Proteases

| Enzyme | IC50 (µM) | Selectivity (Fold vs. FXIa) |

| Thrombin | >100 | >83,333 |

| Factor Xa | >100 | >83,333 |

| Factor VIIa | >50 | >41,667 |

| Factor IXa | >50 | >41,667 |

| Factor XIIa | 25 | 20,833 |

| Plasma Kallikrein | 0.05 | 42 |

| Activated Protein C (APC) | >100 | >83,333 |

| Trypsin | 15 | 12,500 |

| Plasmin | >100 | >83,333 |

Effect on Plasma Clotting Time

The anticoagulant effect of this compound was evaluated in human plasma using standard coagulation assays. The Activated Partial Thromboplastin Time (aPTT) is particularly sensitive to the inhibition of the intrinsic pathway.

Table 4: Anticoagulant Activity of this compound in Human Plasma

| Assay | Parameter | Value (µM) |

| aPTT | 2x Doubling Concentration | 0.25 ± 0.05 |

| PT | 2x Doubling Concentration | >100 |

Experimental Protocols

FXIa Enzymatic Inhibition Assay (IC50 Determination)

This assay quantifies the ability of an inhibitor to block the catalytic activity of FXIa.

-

Materials:

-

Human Factor XIa (Enzyme Research Laboratories)

-

Chromogenic Substrate S-2366 (Diapharma)

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 7.4

-

This compound (Test Compound)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well plate, add 10 µL of each inhibitor dilution.

-

Add 70 µL of assay buffer to each well.

-

Add 10 µL of human FXIa (final concentration 1 nM) to each well and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 10 µL of the chromogenic substrate S-2366 (final concentration 0.5 mM).

-

Measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.

-

The reaction rates are calculated from the linear portion of the absorbance curves.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

Determination of Inhibition Constant (Ki)

The Ki is determined by measuring the initial reaction velocities at various substrate and inhibitor concentrations.

-

Procedure:

-

The FXIa enzymatic assay is performed as described above.

-

The experiment is repeated with multiple fixed concentrations of the inhibitor (this compound) and varying concentrations of the substrate (S-2366).

-

The initial reaction rates are determined for each combination of inhibitor and substrate concentration.

-

The data are analyzed using a Lineweaver-Burk or Dixon plot to determine the type of inhibition and calculate the Ki value.

-

Protease Selectivity Assays

The selectivity of this compound is assessed by performing enzymatic inhibition assays against a panel of related serine proteases.

-

Procedure:

-

The protocol is similar to the FXIa enzymatic inhibition assay.

-

Each protease (e.g., Thrombin, FXa, FVIIa, etc.) is assayed with its respective specific chromogenic substrate.

-

The IC50 value for each protease is determined as described for FXIa.

-

The selectivity fold is calculated by dividing the IC50 of the respective protease by the IC50 of FXIa.

-

Activated Partial Thromboplastin Time (aPTT) Assay

This plasma-based assay measures the integrity of the intrinsic and common coagulation pathways.

-

Materials:

-

Pooled normal human plasma

-

aPTT reagent (e.g., Actin FS)

-

Calcium Chloride (CaCl₂) solution (25 mM)

-

This compound (Test Compound)

-

Coagulometer

-

-

Procedure:

-

Prepare dilutions of this compound in buffer.

-

In a coagulometer cuvette, mix 50 µL of human plasma with 5 µL of the inhibitor dilution and incubate for 2 minutes at 37°C.

-

Add 50 µL of the aPTT reagent and incubate for 3 minutes at 37°C.

-

Initiate clotting by adding 50 µL of pre-warmed CaCl₂ solution.

-

The time to clot formation is recorded by the coagulometer.

-

The concentration of this compound required to double the baseline clotting time is determined.

-

Visualizations

Signaling Pathway

Caption: Intrinsic pathway of coagulation showing the site of action for this compound.

Experimental Workflow

Caption: Workflow for the in vitro characterization of this compound.

Mechanism of Inhibition

Caption: Competitive inhibition of FXIa by this compound at the active site.

References

Methodological & Application

Application Notes and Protocols for In Vitro Characterization of FXIa Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

Factor XIa (FXIa) is a serine protease that plays a crucial role in the intrinsic pathway of the blood coagulation cascade.[1] Its activation amplifies the generation of thrombin, which is critical for the formation of a stable fibrin clot.[2][3] Unlike other coagulation factors, deficiency in FXI is not typically associated with spontaneous bleeding, suggesting that inhibition of FXIa could be a promising therapeutic strategy for preventing thrombosis with a lower risk of bleeding complications.[4][5] These application notes provide detailed protocols for the in vitro characterization of FXIa inhibitors, using a hypothetical inhibitor, FXIa-IN-7, as an example.

Data Presentation

The following tables summarize the expected quantitative data from the in vitro assays for an FXIa inhibitor.

Table 1: Biochemical Potency and Selectivity of this compound

| Target Enzyme | IC50 (nM) |

| FXIa | 2.8 |

| Plasma Kallikrein | >10,000 |

| Factor XIIa | >10,000 |

| Factor Xa | 1600 |

| Thrombin | 2040 |

| Trypsin | 50 |

IC50 values represent the concentration of the inhibitor required to inhibit 50% of the enzyme's activity. A lower IC50 indicates higher potency. Data is hypothetical and for illustrative purposes.

Table 2: Anticoagulant Activity of this compound in Human Plasma

| Assay | EC2x (µM) |

| Activated Partial Thromboplastin Time (aPTT) | 0.14 |

| Prothrombin Time (PT) | >100 |

EC2x represents the concentration of the inhibitor that doubles the clotting time. Data is hypothetical and for illustrative purposes.

Signaling Pathway

The intrinsic coagulation pathway is initiated by the contact of blood with a negatively charged surface, leading to the activation of Factor XII to FXIIa. FXIIa then activates Factor XI to FXIa. FXIa, in turn, activates Factor IX to FIXa, which, along with its cofactor FVIIIa, forms the tenase complex. This complex activates Factor X to FXa, a key component of the final common pathway that leads to thrombin generation and fibrin clot formation.[1]

Caption: Intrinsic pathway of the coagulation cascade highlighting the inhibitory action of this compound.

Experimental Protocols

FXIa Enzymatic Assay

This assay determines the potency of an inhibitor against purified human FXIa.

Workflow:

Caption: Workflow for the FXIa enzymatic inhibition assay.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, 0.1% PEG 8000, pH 7.4.

-

Human FXIa: Prepare a stock solution in assay buffer. The final concentration in the assay is typically around 0.04 nM.[6]

-

This compound: Prepare a dilution series in DMSO, then dilute further in assay buffer.

-

Substrate: Prepare a stock solution of a fluorogenic substrate such as glycine-proline-arginine-7-amido-4-trifluoromethylcoumarin (GPR-AFC) in DMSO.[6]

-

-

Assay Procedure:

-

Add 25 µL of diluted this compound or vehicle (DMSO) to the wells of a 96-well plate.

-

Add 25 µL of human FXIa solution to each well.

-

Incubate at room temperature for 30 minutes.[6]

-

Initiate the enzymatic reaction by adding 50 µL of the fluorogenic substrate solution.

-

Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm over 60 minutes at 25°C.[6]

-

-

Data Analysis:

-

Calculate the rate of substrate hydrolysis (reaction velocity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

-

Selectivity Assays

To assess the selectivity of this compound, similar enzymatic assays are performed against other related serine proteases.

Methodology:

-

Follow the general protocol for the FXIa enzymatic assay, substituting FXIa with other enzymes such as plasma kallikrein, Factor XIIa, Factor Xa, thrombin, and trypsin at appropriate concentrations.[6][7]

-

Use specific fluorogenic or chromogenic substrates for each enzyme.

-

Calculate the IC₅₀ values for each enzyme and compare them to the IC₅₀ for FXIa to determine the selectivity profile.

Activated Partial Thromboplastin Time (aPTT) Assay

This plasma-based clotting assay evaluates the effect of the inhibitor on the intrinsic and common coagulation pathways.

Workflow:

Caption: Workflow for the activated partial thromboplastin time (aPTT) assay.

Methodology:

-

Reagent Preparation:

-

Human Plasma: Use pooled normal human plasma.

-

This compound: Prepare a dilution series in a suitable solvent (e.g., DMSO) and then dilute in buffer.

-

aPTT Reagent: A commercially available reagent containing a contact activator (e.g., ellagic acid, silica) and phospholipids.[6]

-

Calcium Chloride (CaCl₂): 25 mM solution.[8]

-

-

Assay Procedure:

-

Pipette 50 µL of human plasma into a cuvette.

-

Add 5 µL of the diluted this compound or vehicle.

-

Incubate the mixture for a specified time at 37°C.

-

Add 50 µL of the pre-warmed aPTT reagent and incubate for 3-5 minutes at 37°C.

-

Initiate clotting by adding 50 µL of pre-warmed 25 mM CaCl₂.[8]

-

Measure the time to clot formation using a coagulometer.

-

-

Data Analysis:

-

Plot the clotting time versus the inhibitor concentration.

-

Determine the EC₂ₓ value, which is the concentration of the inhibitor that doubles the clotting time compared to the vehicle control.

-

Prothrombin Time (PT) Assay

This assay assesses the effect of the inhibitor on the extrinsic and common pathways of coagulation. It is used as a counter-screen to ensure the inhibitor is specific to the intrinsic pathway.

Methodology:

-

The protocol is similar to the aPTT assay, but instead of the aPTT reagent, a PT reagent containing tissue factor (thromboplastin) is used to initiate clotting.[6]

-

An inhibitor targeting FXIa is not expected to significantly prolong the PT.[4]

References

- 1. Coagulation - Wikipedia [en.wikipedia.org]

- 2. Factor XI/XIa Inhibition: The Arsenal in Development for a New Therapeutic Target in Cardio- and Cerebrovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of Novel Forms of Coagulation Factor XIa: INDEPENDENCE OF FACTOR XIa SUBUNITS IN FACTOR IX ACTIVATION - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for FXIa-IN-7 in Animal Thrombosis Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of FXIa-IN-7, a potent and selective small molecule inhibitor of Factor XIa (FXIa), in various preclinical animal models of thrombosis. The information is intended to guide researchers in designing and executing robust in vivo studies to evaluate the antithrombotic efficacy and safety profile of this compound and similar compounds.

Introduction to FXIa Inhibition

Factor XIa (FXIa) is a critical component of the intrinsic pathway of the coagulation cascade.[1][2] Targeting FXIa is a promising antithrombotic strategy because its inhibition can attenuate thrombosis with a potentially lower risk of bleeding compared to traditional anticoagulants.[3][4] Preclinical and clinical data suggest that individuals with a deficiency in Factor XI (FXI), the zymogen of FXIa, have a reduced risk of venous thromboembolism (VTE) and ischemic stroke, yet they do not typically experience spontaneous bleeding.[3][5] This wide therapeutic window makes FXIa an attractive target for the development of safer anticoagulants. FXI can be activated by Factor XIIa (FXIIa) or thrombin, and it plays a significant role in amplifying thrombin generation, which is crucial for thrombus formation and stabilization.[2][6]

Mechanism of Action of this compound

This compound is a synthetic, small molecule, direct inhibitor of FXIa. It binds to the active site of FXIa, preventing the activation of its downstream substrate, Factor IX. By inhibiting FXIa, this compound effectively dampens the amplification of the coagulation cascade, leading to a reduction in thrombin generation and subsequent fibrin clot formation. This targeted mechanism is believed to preserve initial hemostasis, which is primarily driven by the extrinsic (tissue factor) pathway, thereby minimizing the risk of bleeding.[2][5]

Signaling Pathway of Factor XIa in Coagulation

The following diagram illustrates the role of Factor XIa in the intrinsic pathway of the coagulation cascade and its relationship with the extrinsic and common pathways.

Caption: Role of FXIa in the coagulation cascade and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for commonly used animal models of thrombosis to assess the efficacy and safety of this compound.

Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model (Rat)

This model is widely used to evaluate arterial thrombosis.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

This compound

-

Vehicle (e.g., 5% DMSO in saline)

-

Anesthetic (e.g., isoflurane or ketamine/xylazine)

-

Ferric chloride (FeCl₃) solution (e.g., 10-20% in distilled water)

-

Doppler flow probe and flowmeter

-

Surgical instruments

-

Filter paper discs (2 mm diameter)

Protocol:

-

Anesthetize the rat and maintain anesthesia throughout the procedure.

-

Make a midline cervical incision and carefully expose the right common carotid artery.

-

Place a Doppler flow probe around the artery to monitor blood flow.

-

Administer this compound or vehicle intravenously (i.v.) via the tail vein. A typical administration protocol involves a bolus injection followed by a continuous infusion.

-

After a predetermined time (e.g., 15-30 minutes) to allow for drug distribution, induce thrombosis by applying a filter paper disc saturated with FeCl₃ solution to the adventitial surface of the carotid artery for a defined period (e.g., 5-10 minutes).

-

Remove the filter paper and monitor blood flow continuously until occlusion occurs (blood flow ceases) or for a predefined observation period (e.g., 60-90 minutes).

-

The primary endpoint is the time to occlusion. A significant prolongation or prevention of occlusion in the this compound treated group compared to the vehicle group indicates antithrombotic efficacy.

Inferior Vena Cava (IVC) Ligation/Stenosis Model (Mouse/Rat)

This model is used to study venous thrombosis.

Materials:

-

Male C57BL/6 mice (20-25g) or Sprague-Dawley rats (200-250g)

-

This compound

-

Vehicle

-

Anesthetic

-

Surgical instruments

-

Suture material (e.g., 5-0 silk)

Protocol:

-